
D-Fructose-1,6-diphosphat-Dicalciumsalz
Übersicht
Beschreibung
D-Fructose-1,6-diphosphate dicalcium salt: is a crucial compound in the glycolytic pathway, playing an essential role in the regulation of glycolysis. It is a dicalcium salt of D-fructose-1,6-diphosphate, a key intermediate in the metabolic pathway that breaks down glucose to produce energy in the form of adenosine triphosphate (ATP) .
Wissenschaftliche Forschungsanwendungen
Glycolysis and Energy Metabolism
FDP is crucial for the efficient functioning of glycolysis. It acts as an allosteric regulator for 6-phosphofructokinase (PFK), which catalyzes one of the rate-limiting steps in this metabolic pathway. By enhancing PFK activity, FDP facilitates the conversion of glucose to pyruvate, thereby influencing energy production in cells .
Biochemical Research
In biochemical research, FDP is used to study metabolic pathways and enzyme kinetics. Its role as a substrate and regulator makes it valuable for experiments aimed at understanding energy metabolism and the regulation of glycolytic enzymes .
Medical Applications
Recent studies have indicated that FDP may have therapeutic potential in treating conditions such as osteoporosis and hypertension:
- Osteoporosis Treatment : FDP has been investigated for its ability to enhance calcium absorption and improve bone health. It aids in the delivery of calcium ions to bone tissue, potentially preventing or treating osteoporosis-related fractures .
- Hypertension Management : Research suggests that calcium supplementation through compounds like FDP can help regulate blood pressure. A study demonstrated that patients receiving calcium supplementation experienced significant reductions in both systolic and diastolic blood pressure .
Case Study 1: Osteoporosis Treatment
A clinical trial involving elderly patients with osteoporosis assessed the efficacy of FDP as a calcium supplement. Results showed improved bone density markers after 12 weeks of treatment with FDP compared to a placebo group.
Case Study 2: Hypertension Management
In a double-blind study involving hypertensive patients, administration of FDP over 14 weeks led to an average decrease of 18 mmHg in systolic blood pressure and 10.5 mmHg in diastolic blood pressure, indicating its potential role in hypertension management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Fructose-1,6-diphosphate dicalcium salt is typically synthesized by reacting fructose with phosphoric acid. The reaction involves dissolving fructose in water and then adding phosphoric acid under controlled temperature and pH conditions to form D-fructose-1,6-diphosphate. This intermediate is then reacted with calcium ions to form the dicalcium salt .
Industrial Production Methods: In industrial settings, the production of D-fructose-1,6-diphosphate dicalcium salt involves large-scale fermentation processes where fructose is phosphorylated using specific enzymes. The resulting D-fructose-1,6-diphosphate is then purified and reacted with calcium ions to produce the dicalcium salt .
Analyse Chemischer Reaktionen
Types of Reactions: D-Fructose-1,6-diphosphate dicalcium salt primarily undergoes phosphorylation and dephosphorylation reactions. It can also participate in oxidation-reduction reactions, particularly in the glycolytic pathway .
Common Reagents and Conditions:
Phosphorylation: Involves the addition of phosphate groups using phosphoric acid or ATP.
Dephosphorylation: Catalyzed by specific enzymes such as fructose-1,6-bisphosphatase.
Oxidation-Reduction: Involves enzymes like glyceraldehyde-3-phosphate dehydrogenase.
Major Products:
- Glyceraldehyde-3-phosphate
- Dihydroxyacetone phosphate
These products are further metabolized in the glycolytic pathway to produce ATP .
Wirkmechanismus
D-Fructose-1,6-diphosphate dicalcium salt exerts its effects by regulating key enzymes in the glycolytic pathway. It binds to adenine nucleotides, which in turn regulate the activity of 6-phosphofructokinases (Pfks). These enzymes catalyze one of the rate-limiting steps of glycolysis, thereby controlling the flow of glucose through the pathway and ultimately influencing ATP production .
Vergleich Mit ähnlichen Verbindungen
- D-Fructose-1,6-bisphosphate trisodium salt
- D-Glucose-6-phosphate
- Dihydroxyacetone phosphate
Uniqueness: D-Fructose-1,6-diphosphate dicalcium salt is unique due to its dual role in both phosphorylation and dephosphorylation reactions within the glycolytic pathway. Its ability to regulate key enzymes like 6-phosphofructokinases makes it a critical compound for maintaining cellular energy balance .
Biologische Aktivität
D-Fructose-1,6-diphosphate dicalcium salt (FDP) is a crucial compound in the metabolic pathway of glycolysis, functioning primarily as an allosteric regulator of key enzymes involved in carbohydrate metabolism. This article delves into the biological activity of FDP, exploring its mechanisms, pharmacokinetics, and applications in clinical nutrition and therapeutic settings.
Overview of D-Fructose-1,6-Diphosphate Dicalcium Salt
FDP is a white to off-white powder that is soluble in water. It plays a significant role in glycolysis by linking to adenine nucleotides, which regulate 6-phosphofructokinases (Pfks), enzymes that catalyze one of the rate-limiting steps in this pathway .
FDP enhances glycolytic flux by:
- Regulating Enzyme Activity : It acts as an allosteric activator for Pfks, thereby increasing the conversion of fructose-6-phosphate to fructose-1,6-bisphosphate.
- Energy Production : By promoting glycolysis, FDP facilitates ATP production under aerobic and anaerobic conditions, which is particularly critical during periods of hypoxia or ischemia .
Pharmacokinetics
Research has shown that exogenously administered FDP exhibits rapid absorption and distribution in animal models. A study involving Sprague-Dawley rats demonstrated that after an intraperitoneal injection of 0.5 g/kg FDP:
- Blood Levels : FDP levels peaked at approximately 2 hours post-administration, significantly higher than baseline levels .
- Tissue Distribution : The compound was found to penetrate various tissues, including the brain, liver, and skeletal muscle, with notable elevations persisting for up to 12 hours post-administration .
Parenteral Nutrition
FDP has been evaluated for its compatibility with calcium and phosphorus in total parenteral nutrition (TPN) solutions. Its use helps avoid the precipitation of calcium phosphate, a common complication in TPN formulations. Key findings include:
- Compatibility : FDP allows for higher concentrations of calcium and phosphorus without precipitation compared to traditional inorganic phosphates .
- Safety Profile : The addition of FDP in TPN solutions has been shown to be effective and safe, facilitating nutrient delivery while minimizing the risk of life-threatening complications associated with calcium phosphate precipitation .
Case Studies
- Hypoxia Protection : In a study examining tissue protection during hypoxic conditions, FDP administration resulted in reduced cellular damage and improved recovery metrics in animal models subjected to ischemic stress .
- Anticonvulsant Effects : Another investigation highlighted the anticonvulsant properties of FDP when administered intraperitoneally. The study indicated significant increases in FDP levels correlated with reduced seizure activity in treated animals .
Comparative Analysis
The following table summarizes key findings related to the biological activity and applications of D-Fructose-1,6-diphosphate dicalcium salt:
Parameter | D-Fructose-1,6-Diphosphate Dicalcium Salt | Inorganic Phosphate Sources |
---|---|---|
Solubility | High | Variable |
Role in Glycolysis | Allosteric activator for Pfks | Direct substrate for phosphorylation |
Precipitation Risk | Low | High |
Clinical Use | Safe for TPN solutions | Risky due to precipitation |
Pharmacokinetics | Rapid absorption; significant tissue distribution | Variable absorption rates |
Eigenschaften
IUPAC Name |
dicalcium;(2,3,4-trihydroxy-5-oxo-6-phosphonatooxyhexyl) phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O12P2.2Ca/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);;/q;2*+2/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSZTTCFYSGQHA-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)COP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Ca+2].[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Ca2O12P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6055-82-9 | |
Record name | D-Fructose, 1,6-bis(dihydrogen phosphate), calcium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Fructose 1,6-bis(calcium phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.436 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.